molecular formula C5H11N B2925307 trans-2-Ethyl-cyclopropylamine CAS No. 1807938-46-0

trans-2-Ethyl-cyclopropylamine

Cat. No.: B2925307
CAS No.: 1807938-46-0
M. Wt: 85.15
InChI Key: GAZWKJNMLLGPKV-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-Ethyl-cyclopropylamine: is an organic compound with the molecular formula C5H11N It is a cyclopropylamine derivative, characterized by the presence of an ethyl group attached to the second carbon of the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-ethyl-cyclopropylamine can be achieved through several methods. One common approach involves the reaction of α-chloroaldehydes with amines in the presence of zinc homoenolate intermediates. This method provides high diastereoselectivity and yields the desired trans-2-substituted-cyclopropylamine . Another method involves the use of Grignard reagents with nitriles in the presence of titanium (IV) isopropoxide and a Lewis acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: trans-2-Ethyl-cyclopropylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the ethyl or amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, trans-2-ethyl-cyclopropylamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural similarity to naturally occurring amines makes it a candidate for studying enzyme interactions and metabolic pathways.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its ability to interact with biological targets, such as receptors and enzymes, which could lead to the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism of action of trans-2-ethyl-cyclopropylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating receptor functions .

Comparison with Similar Compounds

Uniqueness: trans-2-Ethyl-cyclopropylamine is unique due to the presence of the ethyl group at the second carbon of the cyclopropane ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(1R,2R)-2-ethylcyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-2-4-3-5(4)6/h4-5H,2-3,6H2,1H3/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZWKJNMLLGPKV-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.